Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
Description
Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 1249890-27-4) is a synthetic organic compound with the molecular formula C₈H₁₃N₃O₂ and a molar mass of 183.21 g/mol . Structurally, it features:
- A methylamino group (–NHCH₃) at the C2 position.
- A 2-methylimidazole substituent at the C3 position.
- A methyl ester (–COOCH₃) at the terminal carboxylate.
This compound is of interest in medicinal chemistry due to its imidazole core, which is prevalent in bioactive molecules targeting enzymes and receptors.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(methylamino)-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7-11-4-5-12(7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3 |
InChI Key |
JBEMKAYHSQKGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)OC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions:
Formation of the Propanoate Moiety: The propanoate group can be introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Key Structural Features
Key Observations :
Tetrazole vs. Methylimidazole: Compounds 32 and 10 incorporate a tetrazole group (acidic, pKa ~4.9), which enhances hydrogen bonding and bioavailability in drugs (e.g., angiotensin II receptor blockers). In contrast, the target compound’s 2-methylimidazole group may favor interactions with metal ions or histamine receptors.
Amino vs. Thioether Linkages: The thioether in 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid replaces the methylamino group, increasing lipophilicity and oxidation susceptibility. This could alter metabolic stability and membrane permeability.
Salt Forms :
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
Key Findings :
- Molecular Weight and Solubility : The target compound’s lower molecular weight and absence of bulky substituents (e.g., biphenyl in 32 ) suggest better solubility and oral bioavailability .
- LogP Trends : The tetrazole-containing 32 and 10 have higher LogP values due to aromaticity, whereas the thioether analog’s carboxylic acid group reduces lipophilicity .
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